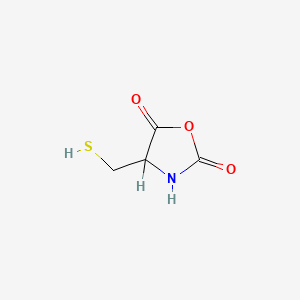
ethyl (Z)-3-(carbamoylamino)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-3-(carbamoylamino)but-2-enoate is an organic compound with a unique structure that includes an ester group, a carbamoyl group, and a double bond in the Z-configuration. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-(carbamoylamino)but-2-enoate typically involves the reaction of ethyl acetoacetate with urea under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-3-(carbamoylamino)but-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The ester and carbamoyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce saturated esters. Substitution reactions can lead to a variety of amides and esters.
Scientific Research Applications
Ethyl (Z)-3-(carbamoylamino)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism by which ethyl (Z)-3-(carbamoylamino)but-2-enoate exerts its effects involves its interaction with specific molecular targets. The ester and carbamoyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The double bond in the Z-configuration can also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-3-(carbamoylamino)but-2-enoate: The E-isomer of the compound, which has a different spatial arrangement of the double bond.
Ethyl 3-aminobut-2-enoate: A similar compound lacking the carbamoyl group.
Ethyl 3-(carbamoylamino)butanoate: A saturated analog of the compound.
Uniqueness
Ethyl (Z)-3-(carbamoylamino)but-2-enoate is unique due to its specific Z-configuration, which can influence its reactivity and interactions with biological targets. This configuration can lead to different biological activities and chemical properties compared to its E-isomer and other analogs .
Properties
| 5435-44-9 | |
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl (Z)-3-(carbamoylamino)but-2-enoate |
InChI |
InChI=1S/C7H12N2O3/c1-3-12-6(10)4-5(2)9-7(8)11/h4H,3H2,1-2H3,(H3,8,9,11)/b5-4- |
InChI Key |
RVXCSDJLRCXJCN-PLNGDYQASA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\NC(=O)N |
Canonical SMILES |
CCOC(=O)C=C(C)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752313.png)
